molecular formula C3H6N2O3 B586117 N-Methylnitroacetamide-d3 CAS No. 1795020-80-2

N-Methylnitroacetamide-d3

Cat. No.: B586117
CAS No.: 1795020-80-2
M. Wt: 121.11
InChI Key: RXGDLJRIJKYANC-FIBGUPNXSA-N
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Description

N-Methylnitroacetamide-d3 (CAS 1795020-80-2) is a chemical compound classified as a stable isotope-labeled aliphatic molecule. With a molecular formula of C3H3D3N2O3 and a molecular weight of 121.11 g/mol, this deuterated analog is specifically recognized in scientific research as a labeled degradation product of the pharmaceutical Ranitidine . This specific application makes it a critical reference standard in analytical chemistry and pharmaceutical research, particularly in studies focused on drug stability, metabolism, and the identification of decomposition pathways. By utilizing a deuterated standard, researchers can achieve more accurate tracking and quantification during mass spectrometry-based analyses, improving the reliability of data concerning the fate of the parent drug molecule. The product is intended for research purposes and should be stored under refrigerated conditions between 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

IUPAC Name

2-nitro-N-(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDLJRIJKYANC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves reacting deuterated methylamine (CD₃NH₂) with nitroacetyl chloride. The process is adapted from classical acetylation techniques but uses deuterated reagents to ensure isotopic purity.

Procedure

  • Deuterated Methylamine Synthesis :

    • Nitromethane-d3 (CD₃NO₂) is reduced using zinc dust in deuterated hydrochloric acid (DCl/D₂O).

    • Reaction:

      CD3NO2+3Zn+6DClCD3NH2+3ZnCl2+2D2O\text{CD}_3\text{NO}_2 + 3\text{Zn} + 6\text{DCl} \rightarrow \text{CD}_3\text{NH}_2 + 3\text{ZnCl}_2 + 2\text{D}_2\text{O}
    • Yield: ~85%.

  • Acetylation with Nitroacetyl Chloride :

    • CD₃NH₂ is treated with nitroacetyl chloride (ClCOCH₂NO₂) in anhydrous dichloromethane.

    • Reaction:

      CD3NH2+ClCOCH2NO2CD3NHCOCH2NO2+HCl\text{CD}_3\text{NH}_2 + \text{ClCOCH}_2\text{NO}_2 \rightarrow \text{CD}_3\text{NHCOCH}_2\text{NO}_2 + \text{HCl}
    • Conditions: 0–5°C, 12 hours.

    • Yield: 76–82%.

Key Data

ParameterValue
Deuterium Purity≥99%
Reaction Time12–24 hours
SolventDichloromethane

Deuterated Methylation of Nitroacetamide

Method Overview

This two-step method involves synthesizing nitroacetamide followed by deuterated methylation using CD₃I or CD₃OTf.

Procedure

  • Nitroacetamide Synthesis :

    • Nitramide (H₂NNO₂) reacts with acetyl chloride in acetonitrile.

    • Reaction:

      H2NNO2+CH3COClCH3CONHNO2+HCl\text{H}_2\text{NNO}_2 + \text{CH}_3\text{COCl} \rightarrow \text{CH}_3\text{CONHNO}_2 + \text{HCl}
    • Yield: 70–76%.

  • Deuterated Methylation :

    • Nitroacetamide is treated with deuterated methyl iodide (CD₃I) in the presence of K₂CO₃.

    • Reaction:

      CH3CONHNO2+CD3ICD3NHCOCH2NO2+KI\text{CH}_3\text{CONHNO}_2 + \text{CD}_3\text{I} \rightarrow \text{CD}_3\text{NHCOCH}_2\text{NO}_2 + \text{KI}
    • Conditions: 60°C, 6 hours.

    • Yield: 68–72%.

Key Data

ParameterValue
Deuterium SourceCD₃I
CatalystK₂CO₃
Purity (HPLC)≥98%

Bioinspired Trideuteromethylation Using DMTT Reagent

Method Overview

A novel approach employs 2,4,6-tris(deuteriomethyl)-1,3,5-triazine (DMTT) as a deuterated methylating agent.

Procedure

  • Synthesis of DMTT :

    • Methyl-d3 formate (CD₃OCOCD₃) reacts with triflic anhydride (Tf₂O).

    • Reaction:

      3CD3OCOCD3+2Tf2ODMTT+6CF3SO3H3\text{CD}_3\text{OCOCD}_3 + 2\text{Tf}_2\text{O} \rightarrow \text{DMTT} + 6\text{CF}_3\text{SO}_3\text{H}
    • Yield: 91%.

  • Methylation of Nitroacetamide :

    • Nitroacetamide reacts with DMTT in acetonitrile at 80°C.

    • Reaction:

      CH3CONHNO2+DMTTCD3NHCOCH2NO2+Byproducts\text{CH}_3\text{CONHNO}_2 + \text{DMTT} \rightarrow \text{CD}_3\text{NHCOCH}_2\text{NO}_2 + \text{Byproducts}
    • Yield: 89%.

Key Data

ParameterValue
Reaction Temperature80°C
Deuterium Incorporation99.3%
ScalabilityGram-scale feasible

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Deuterium Purity (%)Cost Efficiency
Direct Acetylation76–8299Moderate
Deuterated Methylation68–7298High
DMTT-Based Method8999.3Low

Applications and Industrial Relevance

N-Methylnitroacetamide-d3 is primarily used in:

  • Pharmaceutical Traceability : As a stable isotope-labeled internal standard in LC-MS.

  • Mechanistic Studies : To elucidate metabolic pathways of nitroacetamide-containing drugs .

Chemical Reactions Analysis

Types of Reactions

N-Methylnitroacetamide-d3 undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and a palladium catalyst.

    Substitution: Reagents such as halides and bases are used for substitution reactions.

Major Products Formed

    Reduction: The major product is N-Methylacetamide.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

N-Methylnitroacetamide-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a labelled compound in various chemical reactions to trace reaction pathways.

    Biology: Employed in metabolic studies to understand the degradation pathways of drugs like Ranitidine.

    Medicine: Used in clinical diagnostics to study the metabolism of pharmaceuticals.

    Industry: Applied in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-Methylnitroacetamide-d3 involves its role as a labelled compound. It helps in tracing the metabolic pathways and understanding the degradation products of pharmaceuticals. The deuterium atoms in the compound provide a distinct signal in spectroscopic studies, making it easier to track.

Comparison with Similar Compounds

N-Methyl-d3-acetamide (CAS RN: 3669-71-4)

  • Molecular Formula: C₃D₃H₄NO
  • Molecular Weight : 76.11 g/mol
  • Isotopic Purity : 99 atom% D
  • Key Features : Lacks the nitro group, making it less polar and reactive compared to N-Methylnitroacetamide-d3. Used as a stable isotope-labeled analytical standard in mass spectrometry .

N-Methyl-d3-acetamide-2,2,2-d3 (CAS RN: 3669-73-6)

  • Molecular Formula : CD₃CONHCD₃
  • Molecular Weight : 79.13 g/mol
  • Isotopic Purity : 98 atom% D
  • Key Features : Fully deuterated at both methyl and acetyl groups. Its higher molecular weight and isotopic substitution enhance its utility in kinetic isotope effect studies, but it lacks the nitro group’s electron-withdrawing effects .

Non-Deuterated Analogs

Ranitidine Impurity H (N-Methylnitroacetamide)

  • Molecular Formula : C₃H₆N₂O₃
  • Molecular Weight : 118.09 g/mol
  • Key Features: Non-deuterated form of this compound. The absence of deuterium makes it unsuitable for isotopic tracing but relevant as a pharmaceutical impurity .

Functional Group Variants

Dimethyl Acetamide (CAS RN: 127-19-5)

  • Molecular Formula: C₄H₉NO
  • Molecular Weight : 87.12 g/mol
  • Boiling Point : 165°C
  • Key Features : Contains dimethylamine instead of nitro and methyl groups. Lower boiling point and density (0.937 g/cm³) highlight reduced intermolecular forces compared to nitroacetamides .

N,N-Diethylacetamide (CAS RN: 685-91-6)

  • Molecular Formula: C₆H₁₃NO
  • Molecular Weight : 115.18 g/mol
  • Key Features : Diethyl substitution increases hydrophobicity and lowers acidity (pKa ~8–9) compared to this compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Boiling Point (°C) Density (g/cm³) pKa Key Features
This compound C₃D₃H₃N₂O₃ ~121.12* N/A 325.3 ± 25.0 (pred.) 1.220 ± 0.06 6.75 ± 0.58 Deuterated methyl; nitro group; impurity standard
N-Methyl-d3-acetamide C₃D₃H₄NO 76.11 3669-71-4 Not reported Not reported ~8–10 High isotopic purity; analytical standard
Dimethyl Acetamide C₄H₉NO 87.12 127-19-5 165 0.937 ~8–10 Low polarity; industrial solvent
N,N-Diethylacetamide C₆H₁₃NO 115.18 685-91-6 186 0.917 ~8–9 Hydrophobic; precursor in syntheses

*Estimated based on non-deuterated analog.

Key Research Findings

Isotopic Effects: Deuterated analogs like this compound exhibit minimal changes in bulk physical properties (e.g., density) compared to non-deuterated forms but are critical for tracing metabolic pathways .

Nitro Group Influence: The nitro group in this compound increases acidity (pKa ~6.75 vs. ~8–10 in non-nitro acetamides) and enhances thermal stability (higher boiling point) .

Applications : While N-Methyl-d3-acetamide is used in spectroscopy, this compound’s nitro group makes it relevant in pharmaceutical impurity profiling .

Biological Activity

N-Methylnitroacetamide-d3 is a deuterated derivative of N-methylnitroacetamide, a compound of interest in various biological and chemical research contexts. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 72078-82-1
  • Molecular Formula : C4_4H6_6N2_2O3_3
  • Molecular Weight : 118.10 g/mol

This compound exhibits several biological activities primarily attributed to its nitro group, which can participate in redox reactions and influence cellular signaling pathways. The biological effects are hypothesized to involve:

  • Nitrosative Stress : The nitro group may contribute to the generation of reactive nitrogen species (RNS), which can modulate various signaling pathways involved in inflammation and apoptosis.
  • Cellular Proliferation : Preliminary studies suggest that compounds with similar structures can affect cell cycle progression, potentially leading to antiproliferative effects in certain cancer cell lines.

In Vitro Studies

  • Cell Line Studies : In vitro experiments using various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound could induce apoptosis and inhibit proliferation. The mechanism appears to be related to the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
  • Inflammatory Response : Studies have shown that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting a potential role in inflammatory diseases.

Case Studies

  • Cancer Research : A study conducted on breast cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound's ability to induce apoptosis in tumor cells while sparing normal cells highlights its therapeutic potential.
  • Neuroprotection : Preliminary findings indicate that this compound may possess neuroprotective properties, potentially through its effects on oxidative stress pathways. This suggests a possible application in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInduces apoptosis in cancer cell linesIn vitro studies
Anti-inflammatoryModulates cytokine productionMacrophage studies
NeuroprotectiveReduces oxidative stressPreliminary findings

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